molecular formula C9H17NO2 B1590813 Ethyl 4-methylpiperidine-2-carboxylate CAS No. 35677-84-0

Ethyl 4-methylpiperidine-2-carboxylate

Cat. No. B1590813
CAS RN: 35677-84-0
M. Wt: 171.24 g/mol
InChI Key: GHBNOCBWSUHAAA-UHFFFAOYSA-N
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Description

Ethyl 4-methylpiperidine-2-carboxylate is a chiral piperidine-based compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It serves as a pharmaceutical intermediate and is used for research purposes .

Scientific Research Applications

Synthesis and Optimization

  • Ethyl 4-methylpiperidine-2-carboxylate is synthesized from (S)-1-phenylethanamine and ethyl 2-oxoacetate, leading to improved production efficiency and reduced costs (Z. Can, 2012).

Catalysis and Annulation Reactions

  • The compound plays a role in phosphine-catalyzed [4 + 2] annulation reactions, acting as a 1,4-dipole synthon to form highly functionalized tetrahydropyridines (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Aminocarbonylation Processes

  • It is utilized in palladium-catalyzed aminocarbonylation reactions with iodobenzene and iodoalkenes, forming various carboxamides and ketocarboxamides (A. Takács, Zsuzsanna Kabak-Solt, Gábor Mikle, L. Kollár, 2014).

Alkylation and Amidification

  • Ethyl 4-methylpiperidine-2-carboxylate is involved in alkylation reactions with nucleophiles like piperidine and demonstrates sensitivity to steric effects (A. Deberly, D. Abenhaim, J. Bourdais, 1975).

Enzymatic Resolution

Antimicrobial Studies

  • Modified derivatives of ethyl 4-methylpiperidine-2-carboxylate show potential antimicrobial activities against various bacteria and fungi strains (N. Desai, N. Bhatt, S. Joshi, 2019).

Analytical Studies and Quantum Chemical Analysis

properties

IUPAC Name

ethyl 4-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBNOCBWSUHAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957061
Record name Ethyl 4-methylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methylpiperidine-2-carboxylate

CAS RN

66937-93-7, 35677-84-0
Record name 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66937-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1)-piperidine-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035677840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-methylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (±)-piperidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.871
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 13 g (0.072 mole) of 4-methyl-2-piperidinecarboxylic acid hydrochloride and 50 ml of thionyl chloride in 300 ml of ethanol was refluxed for 4 hours. At the end of this period, the solvent was evaporated under reduced pressure, and the residue was extracted with a solution of chloroform and saturated potassium carbonate solution. The chloroform layer was dried over anhydrous sodium sulfate and then chloroform was evaporated. Distillation of the residue gave 7.4 g (60%) of ethyl 4-methyl-2-piperidinecarboxylate, B.P. 76°-77° C/3 mmHg.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NP Pokar - 2022 - etheses.whiterose.ac.uk
Chiral amines building blocks are present in 40% of pharmaceuticals, though synthesis remains a challenge. Traditional methods involving kinetic resolution and diastereomeric …
Number of citations: 2 etheses.whiterose.ac.uk

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